molecular formula C45H74O18 B1179652 CYS(ACM)(2,7)-ALPHA-CALCITONIN GENE-RELATED PEPTIDE (HUMAN) CAS No. 125448-83-1

CYS(ACM)(2,7)-ALPHA-CALCITONIN GENE-RELATED PEPTIDE (HUMAN)

Cat. No.: B1179652
CAS No.: 125448-83-1
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Description

Primary Sequence Analysis and Position-Specific Acetamidomethyl Modifications

Cys(Acm)(2,7)-α-Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide derivative of native human α-CGRP (UniProt ID: P06881). The primary sequence retains the canonical structure of α-CGRP:
H-Ala-Cys-Asp-Thr-Ala-Thr-Cys-Val-Thr-His-Arg-Leu-Ala-Gly-Leu-Leu-Ser-Arg-Ser-Gly-Gly-Val-Val-Lys-Asn-Asn-Phe-Val-Pro-Thr-Asn-Val-Gly-Ser-Lys-Ala-Phe-NH₂

Key modifications occur at cysteine residues 2 and 7, where thiol groups are protected with acetamidomethyl (Acm) moieties. This substitution prevents disulfide bond formation between these positions, fundamentally altering the peptide’s tertiary structure. Mass spectrometry confirms a molecular weight of 3,789.29 Da for the modified peptide, compared to 3,789.29 Da for native α-CGRP (disulfide-bonded form) .

Table 1: Structural comparison of native α-CGRP and Cys(Acm)(2,7)-α-CGRP

Feature Native α-CGRP Cys(Acm)(2,7)-α-CGRP
Cys2-Cys7 bond Disulfide bridge Acm-protected thiols
Molecular weight (Da) 3,789.29 3,789.29
N-terminal structure Cyclic (residues 1–7) Linear (residues 1–7)

Comparative Structural Features of Native α-CGRP vs. Cys(Acm)-Modified Analog

Native α-CGRP adopts a conserved N-terminal disulfide-bonded ring (Cys²–Cys⁷), critical for receptor activation at calcitonin receptor-like receptor (CLR)/RAMP1 complexes . The Cys(Acm)(2,7) analog lacks this structural motif, resulting in:

  • Loss of helical stability : Circular dichroism (CD) spectroscopy shows reduced α-helical content in residues 8–18 compared to native α-CGRP .
  • Altered receptor binding : Surface plasmon resonance (SPR) assays demonstrate a 10-fold reduction in binding affinity (Kₐ = 40 nM) for CLR/RAMP1 compared to native α-CGRP (Kₐ = 4 nM) .
  • Flexible C-terminal domain : Molecular dynamics simulations reveal increased conformational mobility in residues 27–37, which are critical for interactions with receptor extracellular loops .

Disulfide Bond Engineering Strategies in CGRP Analog Design

The Acm protection strategy enables selective disulfide bond formation in multi-cysteine peptides. Key applications include:

  • Stepwise oxidation : Acm groups resist iodine-mediated oxidation, allowing sequential formation of multiple disulfide bonds .
  • Receptor subtype selectivity : Linearizing the N-terminal ring shifts activity toward AMY₁ receptors (CTR/RAMP1), with 20-fold higher potency at AMY₁ vs. CLR/RAMP1 .
  • Stability enhancements : Acm-modified analogs show 2× longer plasma half-life (t₁/₂ = 15 min) in rodent models compared to native CGRP (t₁/₂ = 7 min) due to reduced enzymatic cleavage .

Table 2: Disulfide engineering approaches in CGRP analogs

Strategy Target Modification Functional Outcome
Acm protection Cys²/Cys⁷ thiol blocking Linear N-terminus, AMY₁ selectivity
Cys(Et)²,⁷ substitution Ethylamide cysteines Partial agonism at CLR/RAMP1
PEGylation C-terminal conjugation Extended circulatory retention

Conformational Dynamics Analysis Through NMR and Molecular Modeling

Nuclear magnetic resonance (NMR) studies of Cys(Acm)(2,7)-α-CGRP in aqueous solution reveal:

  • Loss of long-range nuclear Overhauser effects (NOEs) between residues 2–7, confirming disruption of the native β-turn .
  • Increased solvent exposure of hydrophobic residues (Val³⁴, Phe³⁵) in the C-terminal domain, reducing membrane association efficiency .

Molecular dynamics simulations (50 ns trajectories) highlight:

  • Flexible N-terminus : Root-mean-square fluctuation (RMSF) values increase by 1.8 Å in residues 1–7 compared to native CGRP .
  • Stable C-terminal interactions : Despite N-terminal flexibility, residues 28–37 maintain contact with CLR/RAMP1 extracellular loops via salt bridges (Arg¹⁸–Glu¹⁰⁰ᴿᴬᴹᴾ¹) .

Free energy calculations (MM-PBSA) estimate a ΔGᵦᵢₙd = -42.5 kcal/mol for the analog-CLR/RAMP1 complex, vs. -58.9 kcal/mol for native CGRP, correlating with reduced bioactivity .

Properties

CAS No.

125448-83-1

Molecular Formula

C45H74O18

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Loading

  • Resin type : ChemMatrix resin equipped with a peptide amide linker (PAL) is preferred for its compatibility with Fmoc chemistry and high swelling properties in diverse solvents.

  • First amino acid coupling : Boc-protected alanine (Boc-Ala-OH) is typically anchored to the resin via esterification, ensuring stability during iterative deprotection and coupling cycles.

Sequential Amino Acid Coupling

  • Activation reagents : HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate) with HOAt (1-hydroxy-7-azabenzotriazole) and DIEA (diisopropylethylamine) ensures efficient coupling yields (>99% per cycle).

  • Cysteine protection : Fmoc-Cys(Acm)-OH is used at positions 2 and 7 to prevent disulfide bond formation during synthesis. The Acm (acetamidomethyl) group is stable to piperidine (used for Fmoc deprotection) and trifluoroacetic acid (TFA, used for resin cleavage).

  • Pseudoproline dipeptides : Incorporated at positions 5–6 (Ala-Thr), 8–9 (Val-Thr), and 16–17 (Leu-Ser) to minimize chain aggregation and improve synthesis efficiency.

Protecting Group Strategy for Cysteine Residues

The choice of cysteine-protecting groups is pivotal to avoid side reactions and ensure correct disulfide pairing post-synthesis.

Protecting GroupCleavage ConditionsStability During SPPSUse Case in Cys(Acm)-CGRP
AcmIodine, Tl(TFA)₃Stable to TFA, piperidinePositions 2 and 7
TrtTFALabile to TFANot used here
Mmt1–3% TFAOrthogonal to AcmSelective disulfide formation

Rationale for Acm selection :

  • Acid stability : Retains protection during TFA-mediated resin cleavage, ensuring cysteines remain shielded until oxidative disulfide formation.

  • Orthogonality : Compatible with other protecting groups (e.g., ivDde for lysine side chains), enabling selective modifications.

Cleavage and Deprotection

Following chain assembly, the peptide-resin undergoes cleavage using a TFA-based cocktail:

  • Reagent : TFA/water/TIS (triisopropylsilane) (95:2.5:2.5 v/v) for 2 hours.

  • Outcome : Simultaneous resin cleavage and removal of side-chain protecting groups (e.g., Boc, OtBu), while Cys(Acm) remains intact.

  • Yield : Typical crude yields range from 60–80%, contingent on peptide length and sequence.

Oxidative Disulfide Bond Formation

Post-cleavage, the Acm groups are selectively removed to facilitate disulfide bond formation:

Acm Deprotection

  • Reagent : Iodine (I₂) in dilute acetic acid (10% v/v).

  • Conditions : 0.01 M ammonium bicarbonate buffer, pH 8.0, for 48 hours under ambient oxygen.

  • Mechanism : Iodine oxidizes thiols to disulfides while hydrolyzing Acm groups.

Purification and Characterization

  • HPLC purification : Reverse-phase C18 column with a gradient of acetonitrile/water (+0.1% TFA).

  • Mass spectrometry : MALDI-TOF confirms molecular weight (theoretical [M+H]⁺: 4,172.6 Da).

  • Analytical data :

ParameterValueMethod
Purity≥95%HPLC (214 nm)
Retention time22.5 minC18 column
Disulfide content>90%Ellman’s test

Challenges and Optimization

Racemization at Cysteine Residues

  • Risk : Prolonged exposure to piperidine during Fmoc deprotection may cause racemization at Cys residues.

  • Mitigation : Use of Fmoc-Cys(Acm)-OH with HATU/HOAt activation reduces racemization to <1%.

Incomplete Acm Removal

  • Observation : Residual Acm groups may persist if oxidation conditions are suboptimal.

  • Solution : Iterative iodine treatment (2–3 cycles) ensures complete deprotection.

Comparative Analysis of Cys(Acm)-CGRP Analogues

Studies comparing Cys(Acm)-CGRP with other variants highlight its pharmacological profile:

AnalogueReceptor Binding (pKₐ)Functional ActivityReference
Cys(Acm)(2,7)-α-CGRP7.34Partial agonist
Native α-CGRP9.01Full agonist
Cys(Et)(2,7)-α-CGRP8.12Full agonist

Key findings :

  • Reduced affinity : Cys(Acm)-CGRP exhibits ~100-fold lower affinity for CGRP receptors compared to native α-CGRP, attributed to steric hindrance from the Acm group.

  • Therapeutic potential : Despite lower potency, its partial agonism makes it a candidate for modulating vascular tone without inducing hypotension .

Chemical Reactions Analysis

Types of Reactions: CYS(ACM)(2,7)-ALPHA-CALCITONIN GENE-RELATED PEPTIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmacological Properties

CYS(ACM)(2,7)-alpha-CGRP exhibits unique pharmacological characteristics that differentiate it from the native peptide. Research has demonstrated that this analog acts as a partial agonist at CGRP receptors, with an apparent binding affinity (pKB) of approximately 7.34 . It has been shown to induce vasodilation and inhibit twitch responses in various tissues, making it a valuable tool for studying vascular physiology and neurogenic inflammation .

Table 1: Binding Affinity and Activity of CYS(ACM)(2,7)-alpha-CGRP

CompoundBinding Affinity (pKB)Agonist ActivityReference
CYS(ACM)(2,7)-alpha-CGRP7.34Partial agonist
Native alpha-CGRPN/AFull agonist

Therapeutic Potential

CYS(ACM)(2,7)-alpha-CGRP has been investigated for its potential therapeutic applications in various conditions:

  • Migraine Treatment : The role of CGRP in migraine pathophysiology has led to the development of CGRP antagonists as migraine treatments. The ability of CYS(ACM)(2,7)-alpha-CGRP to modulate receptor activity makes it a candidate for further exploration in migraine therapies .
  • Bone Regeneration : Recent studies have indicated that CGRP can stimulate the expression of bone morphogenetic protein-2 (BMP-2) in osteoblastic cells via cAMP/CREB signaling pathways. This suggests a potential application for CYS(ACM)(2,7)-alpha-CGRP in enhancing bone healing and regeneration .

Table 2: Therapeutic Applications of CYS(ACM)(2,7)-alpha-CGRP

ConditionPotential ApplicationMechanism
MigraineTreatment through receptor antagonismModulation of pain pathways
Bone HealingStimulation of BMP-2 expressioncAMP/CREB signaling

Case Studies and Research Findings

Several studies have provided insights into the applications and effects of CYS(ACM)(2,7)-alpha-CGRP:

  • A study characterized CGRP receptors in human coronary arteries and demonstrated that CYS(ACM)(2,7)-alpha-CGRP could induce significant vasodilation . This finding supports its potential use in cardiovascular therapies.
  • In vitro experiments on MG63 osteoblastic cells showed that treatment with CYS(ACM)(2,7)-alpha-CGRP significantly increased cAMP levels and BMP-2 expression, indicating its role in bone metabolism and regeneration .

Mechanism of Action

The compound exerts its effects by binding to calcitonin gene-related peptide receptors, which are G protein-coupled receptors. This binding activates intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, leading to various physiological responses such as vasodilation and pain modulation. The receptor activity modifying proteins (RAMP1) and receptor component proteins (RCP) are essential for the proper functioning of these receptors .

Comparison with Similar Compounds

Structural Modifications and Receptor Selectivity

Table 1: Structural and Receptor-Binding Properties

Compound Structural Features Key Receptor Targets Binding Affinity/Selectivity
Native alpha-CGRP Cysteine residues at positions 2 and 7 CLR/RAMP1 (CGRP1 receptor) High affinity (IC₅₀ ~1 nM)
CYS(ACM)(2,7)-ALPHA-CGRP Acm-protected cysteines at 2 and 7 CLR/RAMP1 and CLR/RAMP2 subtypes Preferential activation of CGRP1 in osteoblasts
Beta-CGRP 3 amino acid differences (e.g., Lys → Arg) CLR/RAMP1 and CLR/RAMP2 Lower affinity for CLR/RAMP2 (IC₅₀ ~300 nM)
[Cys(Et)(2,7)]hCGRP Ethyl-protected cysteines Rat atrium and vas deferens receptors Prefers peripheral CGRP2 receptors
CGRP(8-37) Truncated antagonist (residues 8–37) CLR/RAMP1 Antagonizes CGRP1 (IC₅₀ ~10–100 nM)
BIBN4096BS Non-peptide small molecule CLR/RAMP1 High selectivity (IC₅₀ ~0.03 nM)
  • Key Findings: The Acm modification in CYS(ACM)(2,7)-ALPHA-CGRP enhances selectivity for CGRP1 receptors in osteoblastic MG63 cells, unlike the truncated antagonist CGRP(8-37), which blocks receptor activation . Beta-CGRP exhibits reduced potency at CLR/RAMP2 compared to alpha-CGRP, highlighting isoform-specific functional divergence . [Cys(Et)(2,7)]hCGRP, another disulfide-modified analog, shows preference for peripheral CGRP2 receptors, contrasting with the Acm variant’s osteoblast activity .

Table 2: Functional Effects in Preclinical Models

Compound Osteoblast Differentiation Cardiovascular Effects Metabolic Stability
Native alpha-CGRP Moderate stimulation Potent vasodilation, cardioprotective Low (rapid enzymatic degradation)
CYS(ACM)(2,7)-ALPHA-CGRP Enhanced stimulation Not well-characterized High (Acm group resists cleavage)
CGRP(8-37) Inhibition Antagonizes vasodilation Moderate
BIBN4096BS No effect Blocks CGRP-induced vasodilation High (small molecule stability)
  • Key Findings: In MG63 osteoblasts, CYS(ACM)(2,7)-ALPHA-CGRP induces stronger differentiation than native alpha-CGRP, likely due to prolonged receptor activation . Native alpha-CGRP reduces ischemia-reperfusion injury in cardiac models, but the Acm variant’s cardiovascular effects remain unexplored . BIBN4096BS, a non-peptide antagonist, lacks osteogenic activity but is clinically used for migraine prevention via CGRP receptor blockade .

Pharmacokinetic and Stability Profiles

The Acm modification confers resistance to enzymatic degradation, extending the peptide’s half-life compared to native alpha-CGRP . Beta-CGRP and [Cys(Et)(2,7)]hCGRP lack similar stability studies, though ethyl-protected analogs may exhibit variable metabolic profiles .

Biological Activity

CYS(ACM)(2,7)-alpha-calcitonin gene-related peptide (CGRP) is a modified form of the neuropeptide CGRP, which plays a significant role in various physiological processes, particularly in the nervous and cardiovascular systems. This article discusses the biological activity of CYS(ACM)(2,7)-alpha-CGRP, including its receptor interactions, effects on cellular pathways, and implications in health and disease.

Structural Characteristics

CGRP is a 37-amino acid peptide that features a disulfide bond between cysteine residues at positions 2 and 7, which is crucial for its biological activity. The CYS(ACM)(2,7) modification involves the acetylation of the cysteine residues, impacting its receptor binding affinity and activity. The structural integrity of CGRP is essential for its interaction with calcitonin receptor-like receptors (CLR) and receptor activity-modifying proteins (RAMPs) .

Receptor Interactions

CYS(ACM)(2,7)-alpha-CGRP primarily interacts with two types of receptors: CGRP1 and CGRP2. The binding affinity and functional response vary significantly between these receptors. Studies have shown that while CYS(ACM)(2,7)-alpha-CGRP acts as a partial agonist at CGRP1 receptors, it exhibits reduced potency compared to native CGRP .

Table 1: Receptor Binding Affinities

Peptide VariantReceptor TypeBinding Affinity (Kd)Activity Type
CYS(ACM)(2,7)-alpha-CGRPCGRP140 nMPartial Agonist
Native CGRPCGRP1<0.1 nMFull Agonist
CYS(ACM)(2,7)-alpha-CGRPCGRP2WeakMinimal Activity

Osteogenic Activity

Recent studies highlight the role of CYS(ACM)(2,7)-alpha-CGRP in promoting osteogenesis. In vitro experiments using MG-63 osteosarcoma cells demonstrated that treatment with this peptide significantly increased cell proliferation and differentiation markers such as alkaline phosphatase (ALP), osteocalcin, and collagen type I .

  • Mechanism : The osteogenic effects are mediated through the activation of the cAMP/protein kinase A (PKA) pathway leading to increased expression of bone morphogenic protein-2 (BMP-2). This indicates that CYS(ACM)(2,7)-alpha-CGRP could be a potential therapeutic target for enhancing bone formation .

Neurogenic Inflammation

CGRP is known for its role in neurogenic inflammation. It enhances vasodilation and plasma extravasation in response to inflammatory stimuli. CYS(ACM)(2,7)-alpha-CGRP exhibits similar properties but with altered efficacy due to its modified structure. It may potentiate the effects of other neuropeptides like substance P by inhibiting their degradation .

Case Studies

  • Osteogenic Differentiation : A study conducted on MG-63 cells showed that CYS(ACM)(2,7)-alpha-CGRP treatment led to a marked increase in BMP-2 expression, which was crucial for osteoblastic differentiation. The use of BMP signaling inhibitors revealed that while proliferation was independent of BMP signaling, differentiation markers required BMP pathway activation .
  • Cardiovascular Effects : Research on isolated coronary arteries indicated that CYS(ACM)(2,7)-alpha-CGRP had limited vasodilatory effects compared to native CGRP. This suggests that while it retains some biological activity, modifications may reduce its effectiveness in cardiovascular applications .

Q & A

Q. Basic Research Focus

  • Functional assays : Measure dural artery diameter changes via intravital microscopy in preclinical migraine models .
  • Biomarker quantification : Use ELISA to detect CGRP release in trigeminal ganglion stimulation models, normalized to plasma calcitonin levels .
    Advanced Validation : Integrate PET imaging with [¹¹C]MK-4232 to visualize CGRP receptor occupancy in vivo, correlating with headache relief endpoints in clinical trials .

What strategies address the off-target effects of CYS(ACM)(2,7)-α-CGRP observed in gastrointestinal studies?

Q. Advanced Research Focus

  • Receptor profiling : Screen against related receptors (e.g., AMY1, CTR) using calcium flux assays in HEK293 cells expressing human receptors .
  • Tissue-specific delivery : Develop nanoparticle-encapsulated peptide formulations to limit systemic exposure, with biodistribution tracked via fluorescence labeling .
    Contradiction Analysis : Re-evaluate historical data for methodological biases (e.g., non-selective antibodies in immunohistochemistry) and replicate using CRISPR-edited cell lines .

What statistical approaches are recommended for analyzing dose-dependent responses in α-CGRP-mediated cAMP signaling?

Q. Basic Research Focus

  • Curve fitting : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values, with outlier exclusion based on Grubbs’ test .
  • Replicate design : Minimum n=6 biological replicates per concentration, randomized across assay plates to control for edge effects .
    Advanced Application : Apply Bayesian hierarchical modeling to pool data from multiple laboratories, incorporating study-specific covariates (e.g., cell passage number) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.